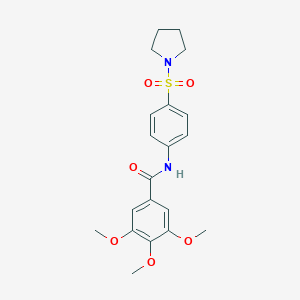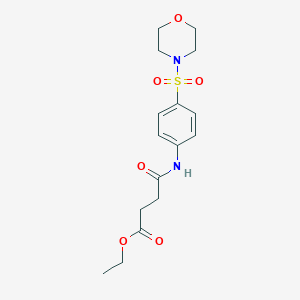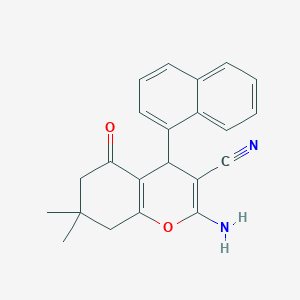
4-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(4-ethoxyphenyl)-4-oxobutanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(4-ethoxyphenyl)-4-oxobutanamide, also known as DEPTOR, is a protein that plays a crucial role in regulating the mTOR signaling pathway. The mTOR pathway is involved in various cellular processes such as cell growth, proliferation, and survival. DEPTOR has been identified as a promising target for cancer therapy, and its synthesis, mechanism of action, and biochemical effects have been extensively studied.
作用机制
4-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(4-ethoxyphenyl)-4-oxobutanamide inhibits the mTOR pathway by binding to and inhibiting the activity of mTORC1 and mTORC2 complexes. This leads to the downregulation of various downstream targets of the mTOR pathway, including proteins involved in cell growth, proliferation, and survival. The inhibition of the mTOR pathway by this compound has been shown to induce apoptosis in cancer cells and sensitize them to chemotherapy.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells in vitro and in vivo. This compound has also been found to sensitize cancer cells to chemotherapy, leading to increased cell death. Additionally, this compound has been found to regulate glucose metabolism and insulin signaling, indicating its potential as a target for diabetes therapy.
实验室实验的优点和局限性
The advantages of using 4-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(4-ethoxyphenyl)-4-oxobutanamide in lab experiments include its specificity for the mTOR pathway and its ability to induce apoptosis in cancer cells. However, the limitations of using this compound include its potential toxicity and the need for further optimization of its synthesis method.
未来方向
There are several future directions for research on 4-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(4-ethoxyphenyl)-4-oxobutanamide. These include:
1. Further optimization of the synthesis method to increase the yield and purity of the product.
2. Investigation of the potential of this compound as a target for diabetes therapy.
3. Development of this compound-based therapies for cancer treatment.
4. Investigation of the potential of this compound as a target for other diseases, such as neurodegenerative diseases.
5. Development of this compound inhibitors for the study of the mTOR pathway and its downstream targets.
In conclusion, this compound is a promising target for cancer therapy, and its synthesis, mechanism of action, and biochemical effects have been extensively studied. Further research on this compound could lead to the development of novel therapies for cancer and other diseases.
合成方法
The synthesis of 4-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(4-ethoxyphenyl)-4-oxobutanamide involves the reaction of 4-(3,5-dimethyl-1H-pyrazol-1-yl) butanoic acid with 4-ethoxyaniline in the presence of a coupling reagent. The reaction yields this compound, which is the final product. The synthesis method has been optimized to increase the yield and purity of the product.
科学研究应用
4-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(4-ethoxyphenyl)-4-oxobutanamide has been extensively studied for its potential as a target for cancer therapy. It has been found to inhibit the mTOR pathway, which is often overactive in cancer cells. By inhibiting the mTOR pathway, this compound can induce apoptosis (programmed cell death) in cancer cells, leading to their destruction. This compound has also been found to sensitize cancer cells to chemotherapy, making them more susceptible to treatment.
属性
IUPAC Name |
4-(3,5-dimethylpyrazol-1-yl)-N-(4-ethoxyphenyl)-4-oxobutanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O3/c1-4-23-15-7-5-14(6-8-15)18-16(21)9-10-17(22)20-13(3)11-12(2)19-20/h5-8,11H,4,9-10H2,1-3H3,(H,18,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKFCRQTUIVOMQT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)CCC(=O)N2C(=CC(=N2)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.37 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(2,5-dimethylphenyl)-4-oxo-4-[2-(thien-2-ylcarbonyl)hydrazino]butanamide](/img/structure/B465850.png)
![Methyl 4-{2-[4-(2,4-dichlorophenoxy)butanoyl]hydrazino}-4-oxobutanoate](/img/structure/B465855.png)

![4-[2,2-dicyano-1-(4-methoxyphenyl)ethyl]-5-hydroxy-3-methyl-1H-pyrazole-1-carbothioamide](/img/structure/B465913.png)

![N-[4-(acetylamino)phenyl]-3-bromo-4-methoxybenzamide](/img/structure/B465939.png)
![Ethyl 4-[4-(4-methylpiperidin-1-yl)sulfonylanilino]-4-oxobutanoate](/img/structure/B465945.png)

![Ethyl 4-[4-[(4-fluorophenyl)sulfamoyl]anilino]-4-oxobutanoate](/img/structure/B465947.png)
![4-[2-(3-bromo-4-methoxybenzoyl)hydrazino]-4-oxo-N-phenylbutanamide](/img/structure/B465952.png)
![Ethyl 4-oxo-4-[2-(thiophene-2-carbonyl)hydrazinyl]butanoate](/img/structure/B465958.png)

![4-[(anilinocarbonyl)amino]-N-(5-methylisoxazol-3-yl)benzenesulfonamide](/img/structure/B466015.png)
